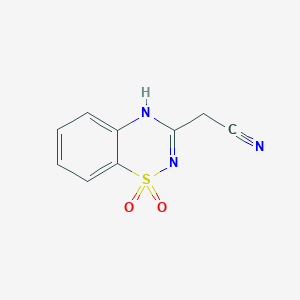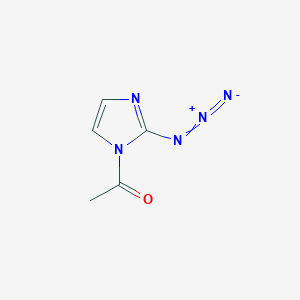
1H-Imidazole, 1-acetyl-2-azido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-acetyl-2-azido- is a chemical compound with the molecular formula C5H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-acetylimidazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-acetyl-2-azido- may involve large-scale acetylation and azidation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-acetyl-2-azido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like triphenylphosphine (PPh3) can facilitate the substitution of the azido group.
Major Products:
Oxidation: Products may include imidazole derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 1-acetyl-2-aminoimidazole.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1H-Imidazole, 1-acetyl-2-azido- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-acetyl-2-azido- involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies . The compound’s effects are mediated through its ability to modify proteins or nucleic acids, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-acetyl-: This compound lacks the azido group and has different reactivity and applications.
1H-Imidazole, 2-azido-: Similar to 1H-Imidazole, 1-acetyl-2-azido-, but without the acetyl group, leading to different chemical properties and uses.
Uniqueness: 1H-Imidazole, 1-acetyl-2-azido- is unique due to the presence of both acetyl and azido groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Propriétés
Numéro CAS |
56751-69-0 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
1-(2-azidoimidazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3 |
Clé InChI |
UXQMNPMHOLUSHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CN=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


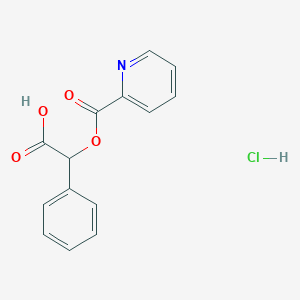
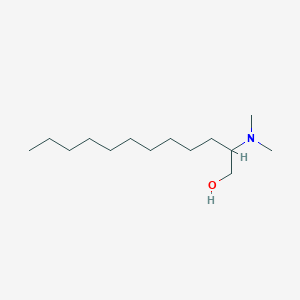
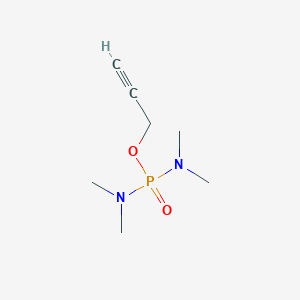


![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
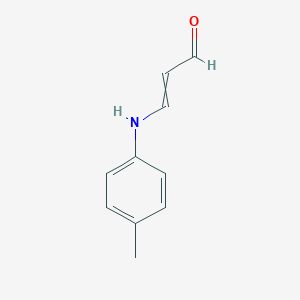
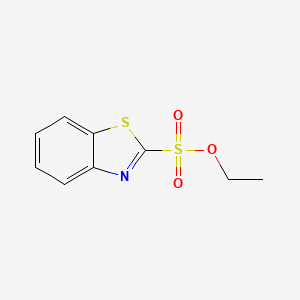

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)


